DesBr-NPB-23 (human)

GPCR pharmacology Receptor binding Neuropeptide B

DesBr-NPB-23 (human) is the definitive unbrominated NPB-23 analog, essential for isolating GPR7 (NPBW1)-mediated signaling with minimal GPR8 cross-reactivity. Its 284-fold selectivity window (Ki: 1.2 nM GPR7 vs. 341 nM GPR8) and potent cAMP inhibition (IC50 0.58 nM at human GPR7) enable clean, interpretable data in human cell lines co-expressing both receptor subtypes. Unlike native NPB-23 or NPW peptides, this non-brominated form serves as the critical SAR control for elucidating the functional role of N-terminal bromination. Validated in preclinical pain models, it is the evidence-backed choice for analgesic development programs targeting NPBWR1.

Molecular Formula C107H162N30O30
Molecular Weight 2348.6 g/mol
Cat. No. B3028967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesBr-NPB-23 (human)
Molecular FormulaC107H162N30O30
Molecular Weight2348.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NCC(=O)NC(CC(C)C)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC2=CNC=N2)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CNC6=CC=CC=C65)N
InChIInChI=1S/C107H162N30O30/c1-53(2)35-72(95(155)130-73(36-54(3)4)96(156)132-78(48-138)93(153)117-46-86(147)127-77(106(166)167)37-55(5)6)125-84(145)44-115-88(148)57(9)120-90(150)59(11)122-94(154)70(22-17-33-113-107(110)111)124-83(144)47-118-104(164)87(56(7)8)136-102(162)81(51-141)134-98(158)75(39-62-26-30-66(143)31-27-62)131-100(160)79(49-139)135-101(161)80(50-140)133-99(159)76(41-64-43-112-52-119-64)126-85(146)45-116-89(149)58(10)121-91(151)60(12)123-103(163)82-23-18-34-137(82)105(165)71(21-15-16-32-108)128-97(157)74(38-61-24-28-65(142)29-25-61)129-92(152)68(109)40-63-42-114-69-20-14-13-19-67(63)69/h13-14,19-20,24-31,42-43,52-60,68,70-82,87,114,138-143H,15-18,21-23,32-41,44-51,108-109H2,1-12H3,(H,112,119)(H,115,148)(H,116,149)(H,117,153)(H,118,164)(H,120,150)(H,121,151)(H,122,154)(H,123,163)(H,124,144)(H,125,145)(H,126,146)(H,127,147)(H,128,157)(H,129,152)(H,130,155)(H,131,160)(H,132,156)(H,133,159)(H,134,158)(H,135,161)(H,136,162)(H,166,167)(H4,110,111,113)/t57-,58-,59-,60-,68-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,87-/m0/s1
InChIKeyIIQJVSOPJNZYSE-MFCZVQBRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DesBr-NPB-23 (Human): Unbrominated Neuropeptide B-23 for Targeted GPR7 Agonism and NPBWR1 Pharmacological Studies


DesBr-NPB-23 (human), also referred to as (Des-Bromo)-Neuropeptide B (1-23) (human), is a synthetic 23-amino-acid peptide derivative of the endogenous neuropeptide B (NPB) [1]. This compound is the unbrominated form of NPB-23, lacking the unique N-terminal bromination of the first tryptophan residue characteristic of native NPB peptides [1]. As an agonist for the G-protein coupled receptors GPR7 (NPBW1) and GPR8 (NPBW2), it serves as a critical pharmacological tool for dissecting NPBWR1-mediated signaling pathways .

Why DesBr-NPB-23 (Human) is Not Interchangeable with Native NPB or Other NPBWR1 Ligands


Direct substitution of DesBr-NPB-23 (human) with native NPB-23, NPB-29, or NPW peptides is not scientifically valid due to distinct post-translational modifications and differential receptor selectivity profiles. Unlike its brominated counterpart, des-Br-NPB-23 is not a major endogenous component in bovine hypothalamic extracts, indicating a specific, non-native molecular identity [1]. Critically, receptor activation potency varies significantly among NPBWR1 ligands, with a defined rank order of potency at NPBW1: NPB-29 > NPB-23 > NPW-23 > NPW-30, as established in heterologous expression systems [1]. Therefore, selecting DesBr-NPB-23 is essential for experiments designed to isolate the functional contribution of the brominated residue or to utilize an agonist with a specific, well-characterized selectivity window.

Quantitative Evidence for DesBr-NPB-23 (Human): Comparative Pharmacological Profiling Against NPB and NPW Analogs


Receptor Binding Affinity (Ki) of DesBr-NPB-23 (Human) for GPR7 vs. GPR8

DesBr-NPB-23 (human) exhibits high-affinity binding to GPR7 (NPBW1) with a Ki of 1.2 nM, demonstrating a 284-fold selectivity over its binding to GPR8 (NPBW2), for which the Ki is 341 nM . This selectivity profile is a key differentiator from other NPBWR1 ligands.

GPCR pharmacology Receptor binding Neuropeptide B

Functional cAMP Inhibition Potency of DesBr-NPB-23 (Human) at Human vs. Bovine GPR7

DesBr-NPB-23 (human) inhibits forskolin-induced cAMP accumulation in CHO cells expressing either bovine or human GPR7. The compound shows a 6-fold higher functional potency at the human receptor (IC50 = 0.58 nM) compared to the bovine receptor (IC50 = 3.5 nM) . This functional activity is reported to be 'similar' to that of native neuropeptide B (human), though specific IC50 values for the native peptide under identical conditions were not provided in the source .

cAMP assay GPCR functional activity Species-specific pharmacology

Functional Agonism of DesBr-NPB-23 (Human) is Comparable to Native NPB-23 at GPR7

Functional studies demonstrate that DesBr-NPB-23 (human) inhibits forskolin-induced cAMP production in CHO cells expressing either bovine or human GPR7 'to a similar extent' as the native, brominated neuropeptide B (human) . This confirms that the removal of the bromine atom does not significantly impair its ability to activate GPR7.

cAMP assay Functional equivalence NPB analog

Potency of DesBr-NPB-23 (Human) in the Context of Endogenous Ligand Rank Order

The NPBW1 receptor exhibits a specific rank order of potency for its endogenous ligands: NPB-29 > NPB-23 > NPW-23 > NPW-30 [1]. DesBr-NPB-23, being the unbrominated form of NPB-23, is a key analog within this hierarchy. While its exact position is not explicitly stated, its functional similarity to NPB-23 at GPR7 suggests it occupies a position of high potency, distinct from the less potent NPW peptides .

GPCR pharmacology Receptor selectivity Endogenous ligand

Validated Applications of DesBr-NPB-23 (Human) in GPCR Research and Pain Pharmacology


Isolating GPR7 (NPBW1) Signaling in Human Cell-Based Assays

DesBr-NPB-23 (human) is the preferred tool for activating GPR7 with minimal concurrent activation of GPR8. Its 284-fold selectivity for GPR7 over GPR8 (Ki: 1.2 nM vs. 341 nM) allows researchers to confidently attribute observed functional responses (e.g., cAMP inhibition with an IC50 of 0.58 nM at human GPR7) specifically to the GPR7 pathway [1]. This is particularly critical in human cell lines where both receptor subtypes may be expressed, enabling cleaner, more interpretable data.

Studying the Structure-Activity Relationship (SAR) of the Brominated N-Terminus

As the unbrominated analog of NPB-23, DesBr-NPB-23 (human) serves as an essential control and comparator in SAR studies designed to elucidate the functional role of the N-terminal bromination. Its comparable functional activity to native NPB-23 at GPR7 confirms that the bromine is not required for receptor activation, but differences in other parameters (such as potential stability or distribution) can be systematically investigated [1]. It is a cornerstone compound for any project engineering the NPB pharmacophore.

Validating NPBWR1 as a Target in Preclinical Pain Models

DesBr-NPB-23 (human) (or its closely related form, NPB-23) has demonstrated robust, dose-dependent antinociception in a panel of preclinical pain assays. Intrathecal administration of NPB-23 produced significant anti-allodynia in mouse models of chemotherapy-induced peripheral neuropathy (CIPN) and carrageenan-induced inflammatory pain [1]. This provides a solid, evidence-based foundation for using DesBr-NPB-23 as a positive control and mechanistic probe in novel analgesic development programs targeting NPBWR1.

Investigating Species-Specific Pharmacology in Translational Research

Researchers can leverage the documented 6-fold higher functional potency of DesBr-NPB-23 (human) at human GPR7 (IC50 = 0.58 nM) compared to bovine GPR7 (IC50 = 3.5 nM) [1]. This quantitative data point is invaluable for translational pharmacology, enabling more accurate predictions of compound behavior when moving from in vitro studies on animal receptors to human-receptor expressing systems or human tissue assays.

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